2-Octyl Cyanoacrylate

Beschreibung

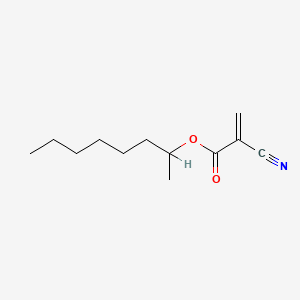

Structure

3D Structure

Eigenschaften

IUPAC Name |

octan-2-yl 2-cyanoprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-4-5-6-7-8-11(3)15-12(14)10(2)9-13/h11H,2,4-8H2,1,3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVWXNBVRLKXPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)OC(=O)C(=C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

152965-95-2 |

Source

|

| Record name | 2-Propenoic acid, 2-cyano-, 1-methylheptyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152965-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30888954 |

Source

|

| Record name | 2-Propenoic acid, 2-cyano-, 1-methylheptyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133978-15-1 |

Source

|

| Record name | 2-Octyl cyanoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133978-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dermabond | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133978151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-octyl cyanoacrylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propenoic acid, 2-cyano-, 1-methylheptyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OCTYL CYANOACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L23GHX71SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Synthesis and Purification of 2-Octyl Cyanoacrylate

This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, a monomer essential for the formulation of medical-grade tissue adhesives like Dermabond®.[1] The document details the prevalent synthesis methodology, experimental protocols, and purification techniques, supported by quantitative data and process visualizations.

Core Synthesis Methodology: Knoevenagel Condensation and Thermal Depolymerization

The industrial production of this compound is predominantly achieved through a two-stage process.[2] The first stage involves the Knoevenagel condensation of 2-octyl cyanoacetate (B8463686) with formaldehyde (B43269) (or its polymer form, paraformaldehyde) in the presence of a basic catalyst.[3][4][5][6] This reaction does not directly yield the monomer but instead forms a prepolymer or oligomer mixture.[3][7]

The second stage involves the thermal "cracking" or depolymerization of this prepolymer under reduced pressure.[2][3][6] The resulting crude monomer is then distilled to achieve the high purity required for medical applications.[3][8] Polymerization inhibitors are crucial throughout the process to prevent premature polymerization of the highly reactive monomer.[9]

Stage 1: Knoevenagel Condensation to Form Prepolymer

This reaction is a base-catalyzed condensation between an active methylene (B1212753) compound (2-octyl cyanoacetate) and an aldehyde (formaldehyde).[4] The catalyst, typically a weak base like piperidine (B6355638), facilitates the reaction to form a stable prepolymer.[2][3]

Stage 2: Thermal Depolymerization (Cracking)

The prepolymer is heated under high vacuum in the presence of acidic polymerization inhibitors like phosphorus pentoxide and hydroquinone (B1673460).[9] The high temperature provides the energy to break the polymer chains, reforming the this compound monomer, which is then distilled off.[2][6][9] This depolymerization-repolymerization process is a key step in achieving the final product.[10]

Experimental Protocols

The following protocols are synthesized from methodologies described in scientific literature and patents.

Protocol 1: Synthesis of this compound Prepolymer

This protocol is based on the Knoevenagel condensation reaction.

Materials:

-

2-Octyl cyanoacetate

-

Paraformaldehyde

-

Piperidine (catalyst)

-

Toluene (optional, for azeotropic water removal)

Procedure:

-

Combine 2-octyl cyanoacetate (e.g., 0.5 mole, 98.64 g) and paraformaldehyde (e.g., 0.55 mole, 16.5 g) in a reaction vessel.[3]

-

Add a catalytic amount of piperidine (e.g., 0.15 ml).[3]

-

Heat the mixture with stirring. If using a solvent like toluene, heat to reflux (approx. 130-135°C) and use a Dean-Stark apparatus to remove the water formed during the condensation.[2][9][11]

-

Continue the reaction until the theoretical amount of water is collected or for a specified duration (e.g., 5 hours).[9]

-

After the reaction is complete, the resulting product is a viscous prepolymer or oligomer mixture.[3]

Protocol 2: Depolymerization and Purification of this compound

This protocol describes the "cracking" of the prepolymer and the subsequent purification of the monomer.

Materials:

-

This compound prepolymer (from Protocol 2.1)

-

Polyphosphoric acid (PPA) or Phosphorus Pentoxide (P₂O₅) (acidic catalyst/inhibitor)[9]

-

Hydroquinone (polymerization inhibitor)[9]

-

Acidic resin column (for catalyst removal, optional)[3]

Procedure:

-

Catalyst Removal (Optional but Recommended): Before depolymerization, the basic catalyst (piperidine) from the condensation step should be removed. This can be achieved by passing the prepolymer mixture through a packed column containing an acidic resin (e.g., MP-SO3H resin).[3]

-

Depolymerization Setup: In a distillation apparatus suitable for high vacuum, combine the purified prepolymer with polymerization inhibitors such as P₂O₅ (e.g., 0.5 g) and hydroquinone (e.g., 0.1 g).[9]

-

Thermal Cracking: Heat the mixture under reduced pressure (e.g., 0.5 to 2.0 mbar).[12] The temperature is gradually increased in stages, typically from 120°C to 250°C.[9][13]

-

Distillation: The this compound monomer will distill from the reaction mixture. Collect the distillate in a receiver cooled to prevent polymerization. The boiling point is approximately 90-98°C at 0.46 mmHg (approx. 0.6 mbar).[3]

-

Final Purification: The collected crude monomer can be subjected to a final fractional distillation under high vacuum to achieve a purity of >98-99%.[12][13] This step is crucial for removing any remaining impurities or colored compounds.[8][14]

Data Summary

The following tables summarize quantitative data extracted from various sources regarding the synthesis of alkyl cyanoacrylates.

Table 1: Example Reactant Quantities for this compound Synthesis

| Reactant | Quantity (moles) | Quantity (grams) | Source |

| 2-Octyl Cyanoacetate | 0.5 | 98.64 | [3] |

| Paraformaldehyde | 0.55 | 16.5 | [3] |

| Piperidine (Catalyst) | - | 0.15 ml | [3] |

Table 2: Reported Reaction and Purification Conditions

| Parameter | Value | Process Stage | Source |

| Condensation Temperature | 135°C | Prepolymer Synthesis | [9] |

| Depolymerization Temperature | 120 - 250°C | Cracking / Distillation | [9][13] |

| Depolymerization Pressure | 0.5 - 2.0 mbar (0.37 - 1.5 Torr) | Cracking / Distillation | [12] |

| Monomer Boiling Point | 90 - 98°C @ 0.46 mmHg | Purification | [3] |

| Final Purity | 98 - 100% | Final Product | [13] |

Visualizations

The following diagrams illustrate the synthesis workflow and the core chemical pathway.

Caption: Figure 1. Overall Synthesis and Purification Workflow

Caption: Figure 2. Core Chemical Transformation Pathway

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. gvpress.com [gvpress.com]

- 3. US20070213553A1 - Method for producing a cyanoacrylate monomer - Google Patents [patents.google.com]

- 4. caribjscitech.com [caribjscitech.com]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. chm.bris.ac.uk [chm.bris.ac.uk]

- 7. Buy this compound | 133978-15-1 | >98% [smolecule.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN105541664A - Method for synthesizing cyanoacrylate - Google Patents [patents.google.com]

- 13. EP0895987A1 - Highly pure alkyl 2-cyanoacrylates - Google Patents [patents.google.com]

- 14. US20130331598A1 - 2-cyanoacrylate-purifying method - Google Patents [patents.google.com]

Physicochemical Properties of 2-Octyl Cyanoacrylate Monomer

An In-depth Technical Guide to 2-Octyl Cyanoacrylate Monomer: Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (2-OCA), a key monomer used in advanced medical tissue adhesives. It details the monomer's core physicochemical properties, polymerization mechanism, stability profile, and the experimental protocols used for its characterization. This document is intended to serve as a foundational resource for professionals engaged in research, development, and quality control of cyanoacrylate-based medical products.

This compound is an ester of cyanoacrylic acid, distinguished by its eight-carbon alkyl chain.[1][2] This long alkyl group is central to its desirable medical properties, conferring greater flexibility and a slower degradation rate compared to shorter-chain cyanoacrylates, which enhances its biocompatibility.[3][4][5] The monomer is a clear, colorless liquid with a low odor.[4][6]

Quantitative physicochemical data for the 2-OCA monomer are summarized in Table 1.

Table 1:

| Property | Value | Reference(s) |

| IUPAC Name | octan-2-yl 2-cyanoprop-2-enoate | [2][7] |

| Synonyms | 2-Octyl 2-cyanoacrylate, Dermabond | [7][8] |

| CAS Number | 133978-15-1 | [4][7] |

| Molecular Formula | C₁₂H₁₉NO₂ | [7][8] |

| Molecular Weight | 209.28 g/mol | [7][8] |

| Physical State | Liquid | [6] |

| Appearance | Clear, colorless liquid | [4][6] |

| Density | 0.938 g/cm³ at 20°C | [6] |

| Boiling Point | 257°C at 1013 mBar | [6] |

| Flash Point | 127°C - 137.2°C | [3] |

| Auto-ignition Temp. | 415°C | [3] |

| Vapor Pressure | 0.037 mBar at 20°C | [6] |

| Water Solubility | < 0.1 mg/L at 30°C | [6] |

| log Pow (Octanol/Water) | 3.42 at 25°C | [6] |

| Glass Transition Temp. | -96°C | [6] |

| Viscosity (Monomer) | 2.5 to 70 cP (typical range for formulations) | [9][10] |

Mechanism of Action: Anionic Polymerization

The adhesive properties of 2-OCA are a result of its rapid anionic polymerization upon application.[11][12] The monomer's double bond is highly susceptible to nucleophilic attack due to the strong electron-withdrawing effects of the adjacent nitrile (-C≡N) and ester (-COOR) groups.[5][12] The polymerization is typically initiated by weak bases, such as water or amines present in tissue moisture and wound exudate.[7][13][14] This reaction is exothermic, which can sometimes be perceived as a warming sensation at the application site if large droplets are used.[8][13] The process results in the formation of long, strong polymer chains that bond to the superficial layer of the epithelium, creating a flexible, waterproof barrier over the wound.[7][13]

Monomer Stability and Storage

The high reactivity of the 2-OCA monomer necessitates careful control of its storage environment to prevent premature polymerization. Stability is influenced by temperature, humidity, and light.

Table 2: Stability Factors and Storage Recommendations for 2-OCA Monomer

| Factor | Condition/Recommendation | Effect on Monomer | Reference(s) |

| Temperature | Store refrigerated (e.g., 5°C) or frozen (-20°C for long-term). Avoid prolonged storage above 25°C. | Higher temperatures accelerate polymerization. Optimal application temperature is 18-25°C. | [3][4][15] |

| Humidity/Moisture | Store in a dry, tightly closed container. Avoid all contact with moisture. | Moisture is a primary initiator of anionic polymerization. Optimal polymerization occurs at 30-50% relative humidity. | [3][6][15] |

| Light (UV) | Store in dark or opaque containers. Avoid direct UV sunlight. | UV light can potentially initiate radical polymerization or degradation. | [15][16] |

| Stabilizers | Formulated with trace amounts of acidic stabilizers (e.g., SO₂) and free-radical inhibitors (e.g., hydroquinone). | Stabilizers inhibit premature anionic and radical polymerization, respectively, ensuring shelf-life. | [12][17] |

| Shelf Life | Typically 12 months at room temperature, longer when refrigerated. | Monomer will slowly polymerize over time, increasing in viscosity and losing efficacy. | [4] |

Degradation Pathway

Cyanoacrylate polymers degrade via hydrolysis.[11] For 2-OCA, this process is significantly slower than for shorter-chain variants like ethyl-2-cyanoacrylate.[4][13] The degradation products are primarily formaldehyde (B43269) and 2-octyl cyanoacetate.[5][11] The slow degradation of poly(this compound) results in a lower concentration of these by-products in the surrounding tissue, which is a key factor in its reduced histotoxicity and improved biocompatibility.[1][4][5]

Experimental Protocols

Characterization and quality control of 2-OCA monomer and its formulations involve several key analytical and performance tests.

Synthesis Workflow

The industrial synthesis of cyanoacrylate monomers typically follows a Knoevenagel condensation pathway, followed by depolymerization.[18][19] This multi-step process requires careful control to achieve a high-purity final product.

Purity and Identity Analysis

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the purity of the 2-OCA monomer and identify any volatile impurities or degradation products. Medical-grade 2-OCA typically exceeds 99% purity.[10]

-

Methodology:

-

Sample Preparation: A dilute solution of the 2-OCA monomer is prepared in a suitable volatile solvent (e.g., chloroform (B151607) or dichloromethane).

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet.

-

Separation: The components are separated on a capillary column (e.g., a non-polar or medium-polarity column) using a temperature gradient program that allows for the elution of the monomer and potential impurities.

-

Detection: The eluted components are detected by a mass spectrometer, which provides mass spectra for identification.

-

Quantification: The purity is calculated based on the relative peak area of the 2-OCA monomer compared to the total area of all detected peaks.

-

Protocol: Fourier-Transform Infrared Spectroscopy (FTIR)

-

Objective: To confirm the chemical structure of the 2-OCA monomer by identifying its characteristic functional groups.[19][20]

-

Methodology:

-

Sample Preparation: A thin film of the liquid monomer is placed between two KBr (potassium bromide) discs or analyzed using an Attenuated Total Reflectance (ATR) accessory.[21]

-

Analysis: The sample is scanned with infrared radiation.

-

Interpretation: The resulting spectrum is analyzed for characteristic absorption bands, including:

-

-C≡N (Nitrile): Strong peak around 2230 cm⁻¹

-

C=O (Ester Carbonyl): Strong peak around 1730-1750 cm⁻¹

-

C=C (Alkene): Peak around 1620 cm⁻¹[19]

-

C-H (Alkyl): Peaks around 2800-3000 cm⁻¹

-

-

Stability and Performance Testing

Protocol: Accelerated Stability Study

-

Objective: To evaluate the long-term stability of the monomer under controlled, elevated temperature and humidity conditions to predict shelf-life.

-

Methodology:

-

Sample Storage: Multiple sealed samples of the 2-OCA formulation are stored in environmental chambers at specified conditions (e.g., 40°C / 75% RH).

-

Time Points: Samples are removed at predetermined intervals (e.g., 1, 3, 6 months).

-

Analysis: At each time point, samples are tested for key parameters:

-

Viscosity: Measured using a viscometer to detect premature polymerization.[10]

-

Purity: Assessed via GC-MS to quantify monomer degradation.

-

Setting Time: Time taken to form a tack-free film on a substrate.

-

Bond Strength: Evaluated using methods like tensile shear strength testing.

-

-

Protocol: Tensile Shear Strength Testing

-

Objective: To measure the adhesive strength of the polymerized 2-OCA.[22]

-

Methodology:

-

Substrate Preparation: Two standardized substrates (e.g., plastic or metal plates) are cleaned and prepared.[22]

-

Adhesive Application: A specified amount of 2-OCA is applied to a defined overlapping area of the two substrates.[22]

-

Curing: The assembly is held together under controlled pressure and environmental conditions for a specified cure time (e.g., 24 hours).

-

Testing: The bonded assembly is mounted in a tensiometer, and a pulling force is applied until the bond fails.

-

Calculation: The tensile shear strength is calculated by dividing the maximum force required for failure by the bonded overlap area (reported in MPa or psi).

-

Biological Properties

Biocompatibility and Cytotoxicity

The slower degradation of 2-OCA is a primary contributor to its excellent biocompatibility.[1][4] By minimizing the rate of formaldehyde release, it causes less local inflammation and tissue toxicity compared to short-chain cyanoacrylates like methyl or ethyl esters.[5][8] However, individuals with a known hypersensitivity to cyanoacrylate or formaldehyde may still experience contact dermatitis.[8][13]

Antimicrobial Activity

2-OCA has been shown to possess intrinsic antimicrobial activity, forming a barrier that is effective against many gram-positive bacteria, including MRSA.[13] While the exact mechanism is not fully understood, one hypothesis suggests that an electromagnetic interaction occurs between the negatively charged cyanoacrylate polymer and the positively charged bacterial cell capsule, leading to destabilization and cell death.[7][13]

References

- 1. Cyanoacrylate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Buy this compound | 133978-15-1 | >98% [smolecule.com]

- 4. This compound monomer – Best Veterinary Glue Suppliers & Manufacturer in USA [sealtec.ch]

- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound | C12H19NO2 | CID 9815689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US20080021139A1 - Cyanoacrylate compositions having increased stability under irradiation - Google Patents [patents.google.com]

- 10. US20140186289A1 - Cyanoacrylate Tissue Adhesives with Desirable Permeability and Tensile Strength - Google Patents [patents.google.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What is the mechanism of Octyl cyanoacrylate? [synapse.patsnap.com]

- 15. medline.com [medline.com]

- 16. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 17. Frontiers | Experimental Investigation of a Novel Formulation of a Cyanoacrylate-Based Adhesive for Self-Healing Concrete Technologies [frontiersin.org]

- 18. US20070213553A1 - Method for producing a cyanoacrylate monomer - Google Patents [patents.google.com]

- 19. gvpress.com [gvpress.com]

- 20. researchgate.net [researchgate.net]

- 21. canadacommons.ca [canadacommons.ca]

- 22. aronalpha.net [aronalpha.net]

An In-Depth Technical Guide to the Anionic Polymerization of 2-Octyl Cyanoacrylate

For researchers, scientists, and drug development professionals, a comprehensive understanding of the polymerization mechanism of 2-octyl cyanoacrylate (OCA) is paramount. This monomer is the basis for numerous advanced medical adhesives and is under investigation for novel drug delivery systems. Its rapid, room-temperature polymerization is a key advantage, driven by a highly reactive anionic mechanism. This technical guide provides a detailed exploration of this core process, complete with quantitative data, experimental methodologies, and visual process diagrams.

The Core Mechanism: Anionic Polymerization

The remarkable reactivity of this compound stems from the molecular structure of the monomer. The strong electron-withdrawing properties of the nitrile (-CN) and ester (-COOR) groups, both attached to the α-carbon, make the β-carbon of the vinyl group highly electrophilic and thus extremely susceptible to nucleophilic attack.[1][2] This electronic configuration allows for rapid polymerization initiated by even weak nucleophiles, such as the hydroxyl ions present in ambient moisture.[3][4][5][6] The polymerization proceeds via a chain-growth mechanism involving three primary steps: initiation, propagation, and termination.[1]

The process begins when a nucleophile (initiator, B:) attacks the electrophilic β-carbon of the OCA monomer. This leads to the formation of a carbanion at the α-carbon. This carbanion is significantly stabilized by resonance, as the negative charge is delocalized across the adjacent nitrile and ester groups, making the initiation step highly favorable.[3][5]

Common initiators for this reaction are weak bases, including:

-

Hydroxyl ions (from water/moisture)[6]

-

Amines

-

Phosphines

-

Alkoxides

When neutral bases like tertiary amines or phosphines are used, the initiation proceeds through a zwitterionic intermediate, which then propagates.[3][7]

The newly formed, resonance-stabilized carbanion is a potent nucleophile itself. It rapidly attacks the β-carbon of another OCA monomer, extending the polymer chain by one unit and regenerating the carbanion at the new chain end.[1][5] This step repeats, leading to the swift formation of long polymer chains.[5] The propagation rate for cyanoacrylates is exceptionally high.[3]

In a perfectly pure, anhydrous system, the anionic polymerization of cyanoacrylates can be considered a "living" polymerization, meaning the propagating carbanion chain-ends remain active.[8] However, in practical applications, termination occurs. The presence of any species that can donate a proton (an acid, HA), such as carboxylic acids or even atmospheric water, will quench the propagating carbanion, rendering the chain inactive.[1][3] Strong acids are effective inhibitors of the polymerization.[7][9]

The complete anionic polymerization mechanism is visualized in the diagram below.

A related pathway, zwitterionic polymerization, occurs with neutral initiators.

Quantitative Data

The reactivity of OCA is so high that determining classical kinetic parameters is challenging. A practical method to quantify initiator reactivity is the "stir-stop time," which measures the time until the viscosity increases to the point that a magnetic stir bar ceases to move.[10]

Table 1: Initiator Reactivity for Neat this compound (OCA) Polymerization

| Initiator | Abbreviation | Initiator Concentration (mol/L) | Solvent | Stir-Stop Time (seconds) |

|---|---|---|---|---|

| Triethylamine | Et₃N | 0.0006 | Toluene (B28343) | 25 |

| Azabicyclo[2.2.2]octane | ABCO | 0.0006 | Toluene | 35 |

| Diazabicyclo[2.2.2]octane | DABCO | 0.0006 | Toluene | 40 |

| Pyridine | Pyr | 0.0006 | Toluene | 100 |

| N,N-dimethyl-p-toluidine | DMT | 0.0006 | Toluene | > 1800 |

| Triethylamine | Et₃N | 0.0006 | THF | 5 |

| Pyridine | Pyr | 0.0006 | THF | 10 |

Data sourced from Szanka et al. (2015). The study notes that polymerizations were much faster in the presence of small amounts of tetrahydrofuran (B95107) (THF) than toluene, indicating solvent polarity effects.[11]

Table 2: Representative Kinetic Parameters for Anionic & Radical Polymerization of Cyanoacrylates

| Monomer | Polymerization Type | Conditions | Propagation Rate Coefficient (kₚ) (L·mol⁻¹·s⁻¹) | Termination Rate Coefficient (kₜ) (L·mol⁻¹·s⁻¹) |

|---|---|---|---|---|

| n-Butyl Cyanoacrylate | Anionic | 20°C in THF | ~1,000,000 | - |

| Ethyl 2-Cyanoacrylate | Radical | 30°C, 7.0 wt% Acetic Acid | 1622 | 4.11 x 10⁸ |

Note: Anionic polymerization data is for n-butyl cyanoacrylate and radical polymerization data is for ethyl 2-cyanoacrylate. This data is provided for comparative context of the monomer class reactivity.[3]

Experimental Protocols

This method provides a reproducible measure of the time to gelation for neat OCA with various initiators.[10]

-

Preparation: Place 1 mL of this compound and a small Teflon-coated magnetic stir bar into a 5 mL flat-bottom screw-cap vial.

-

Initiator Addition: Prepare a stock solution of the initiator in a suitable solvent (e.g., toluene or THF). Add a defined molar amount of the initiator solution to the monomer via syringe.

-

Agitation & Timing: Immediately after initiator addition, cap the vial, agitate vigorously by hand for 1-2 seconds, and place it on a magnetic stirring plate set to a low speed (~60 rpm). Start a timer simultaneously with initiator addition.

-

Measurement: Record the "stir-stop time" in seconds, defined as the moment the magnetic stir bar's rotation ceases due to the rapid increase in the system's viscosity.[10]

-

Analysis: Compare the stir-stop times for different initiators to assess their relative reactivity. Shorter times indicate higher reactivity.

This protocol describes the synthesis of poly(alkyl cyanoacrylate) in an aqueous medium, often used for creating nanoparticles.[12][13]

-

Reaction Setup: In a reaction vessel, place 15 mL of deionized water. The vessel should be equipped with a magnetic stirrer.

-

Monomer Addition: While stirring vigorously (~1200 rpm) at a controlled temperature (e.g., 40°C), add 1 mL of this compound monomer to the water in a single shot. The hydroxyl ions in the water will initiate polymerization.[12]

-

Polymerization: Allow the reaction to proceed for a set time (e.g., 1.5 hours). A milky suspension of polymer particles will form.[12]

-

Isolation: The resulting polymer can be collected by methods such as freeze-drying the suspension. If a larger polymer aggregate forms, it can be separated, dissolved in a suitable solvent like acetone, and then dried under a vacuum.[13]

GPC (also known as Size Exclusion Chromatography - SEC) is the standard technique for measuring the molecular weight distribution of the resulting polymer.[14]

-

Sample Preparation: Dissolve a small, known amount of the synthesized poly(this compound) (e.g., 5 mg) in a suitable solvent (e.g., 5 mL of tetrahydrofuran - THF). The polymer must be fully dissolved.[13]

-

Instrumentation: Use a GPC system equipped with a suitable column set (e.g., Shodex or Agilent columns) and a detector, typically a refractive index (RI) detector.[13][14][15] The mobile phase should be the same as the sample solvent (e.g., THF) flowing at a constant rate (e.g., 1 mL/min).[13]

-

Calibration: Calibrate the system using a series of well-characterized polymer standards with narrow molecular weight distributions (e.g., polystyrene or poly(methyl methacrylate) standards).[13]

-

Analysis: Inject a small volume (e.g., 200 µL) of the prepared polymer solution into the GPC system.[13] The polymer molecules will separate based on their hydrodynamic volume, with larger molecules eluting first.

-

Data Processing: Using the calibration curve, the software will calculate the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the sample.[14]

The general workflow for polymer analysis is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. afinitica.com [afinitica.com]

- 8. pkcollegecontai.dspaces.org [pkcollegecontai.dspaces.org]

- 9. Adjusting the polymerization time of isobutyl-2 cyanoacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rubbery wound closure adhesives. II. initiators for and initiation of 2‐octyl cyanoacrylate polymerization [agris.fao.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. SEC/GPC Analysis - www.impactanalytical.com [impactanalytical.com]

- 15. agilent.com [agilent.com]

2-Octyl Cyanoacrylate: A Technical Guide to its Degradation, Biocompatibility, and Associated Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Octyl cyanoacrylate (2-OCA) is a widely utilized tissue adhesive in clinical and veterinary medicine for topical wound closure. Its efficacy is attributed to its rapid polymerization in the presence of moisture, forming a strong, flexible, and waterproof bond. A critical aspect of its clinical performance and safety profile lies in its degradation characteristics and the biocompatibility of its breakdown products. This technical guide provides an in-depth analysis of the degradation of 2-OCA, a comprehensive overview of its biocompatibility based on preclinical and in vitro studies, and a detailed examination of the cellular signaling pathways affected by its degradation products. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development and evaluation of medical adhesives and related biomaterials.

Degradation of this compound

The in vivo degradation of this compound is a slow process primarily mediated by hydrolysis. The polymer chain is cleaved, yielding two main degradation products: cyanoacetate and formaldehyde (B43269) .[1] The rate of this degradation is significantly influenced by the length of the alkyl ester side chain. Longer-chain cyanoacrylates, such as this compound, degrade much more slowly than their shorter-chain counterparts like ethyl-2-cyanoacrylate.[2] This slower degradation rate is a key factor in the superior biocompatibility of 2-OCA, as it results in a slower and lower concentration release of its degradation products, preventing them from reaching cytotoxic levels in the surrounding tissues.[3]

Degradation Pathway

The degradation of poly(this compound) is understood to proceed via a reverse Knoevenagel condensation reaction.

Caption: Degradation of this compound.

Quantitative Analysis of Formaldehyde Release

The release of formaldehyde is a critical parameter in assessing the biocompatibility of cyanoacrylate adhesives. Studies have quantified the amount of formaldehyde released from polymerized 2-OCA over time.

| Time | Cumulative Formaldehyde Released (µM) | Reference |

| 24 hours | < 0.04 mM | [4] |

| 7 days | Varies based on formulation | [4] |

Note: The exact amount of formaldehyde released can vary depending on the specific formulation and experimental conditions. However, studies consistently show that the levels released from 2-OCA are below the permissible exposure limits for medical devices.[4]

Biocompatibility of this compound

The biocompatibility of 2-OCA has been extensively evaluated through a combination of in vitro and in vivo studies, largely following the guidelines of ISO 10993.

In Vitro Cytotoxicity

In vitro cytotoxicity studies are fundamental to assessing the biocompatibility of medical materials. These studies typically utilize cell lines such as L929 mouse fibroblasts, as recommended by ISO 10993-5.[5]

| Assay | Cell Line | Results | Reference |

| WST Assay | L929 | Similar cell viability to commercial controls (Dermabond®) | [6] |

| Neutral Red Assay | L929 | Similar cell viability to commercial controls (Dermabond®) | [6] |

| LIVE/DEAD Assay | L929 | No significant difference in cell viability compared to controls | [6] |

| TUNEL Assay | L929 | No significant difference in apoptosis compared to controls | [6] |

These studies generally indicate that 2-OCA exhibits low cytotoxicity, with cell viability often comparable to negative controls.[6]

In Vivo Biocompatibility

In vivo studies in animal models are crucial for evaluating the tissue response to an implanted or applied material. For 2-OCA, these studies have focused on the inflammatory response and wound healing.

| Animal Model | Application | Observation | Findings | Reference |

| Rabbit | Eyelid wound closure | Histopathological examination | Mild inflammation and foreign body reaction initially, with no long-term toxic effects. | [7] |

| Rat | Tongue laceration repair | Histopathological examination | Increased inflammatory cells and foreign bodies in the early period, but long-term results were indistinguishable from sutures. | [8] |

| Rat | Autogenous bone graft fixation | Histological and histometric analysis | Moderate inflammatory infiltrate that persisted at 60 days. | [9] |

In vivo studies have shown that 2-OCA elicits a mild and transient inflammatory response.[7] Histological examination of tissues treated with 2-OCA typically reveals a minimal foreign body reaction that resolves over time.[8] Compared to shorter-chain cyanoacrylates, 2-OCA induces significantly less inflammation and tissue necrosis.[10]

Cellular and Signaling Pathways

The degradation products of 2-OCA, particularly formaldehyde, can interact with cellular components and modulate various signaling pathways. Understanding these interactions is key to comprehending the full biocompatibility profile of the adhesive.

Formaldehyde-Induced Signaling

Formaldehyde is known to induce cellular stress, leading to the activation of several signaling pathways.

Formaldehyde exposure can lead to the generation of reactive oxygen species (ROS), causing oxidative stress.[11] This oxidative stress can, in turn, activate the Hippo signaling pathway, which regulates the activity of the transcriptional co-activators YAP and TAZ.

Caption: Oxidative Stress and YAP/TAZ Signaling Pathway.

Formaldehyde can also activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

Caption: NF-κB Inflammatory Response Pathway.

Apoptosis Pathway

The cytotoxic effects of high concentrations of cyanoacrylate degradation products can lead to programmed cell death, or apoptosis. This process is mediated by a cascade of enzymes called caspases.

Caption: Caspase-Mediated Apoptosis Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biocompatibility of this compound.

In Vitro Cytotoxicity: MTT Assay (Based on ISO 10993-5)

This protocol describes the assessment of cell viability through the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay using L929 mouse fibroblast cells.

Caption: MTT Assay Experimental Workflow.

Materials:

-

L929 mouse fibroblast cell line (ATCC CCL-1)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound adhesive

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well tissue culture plates

-

Sterile PBS

Procedure:

-

Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Extract Preparation: Prepare extracts of the 2-OCA adhesive according to ISO 10993-12. A common method is to incubate the polymerized adhesive in serum-free DMEM at a ratio of 0.2 g/mL at 37°C for 24 hours.

-

Cell Exposure: Remove the culture medium from the wells and replace it with 100 µL of the 2-OCA extract at various dilutions. Include negative (culture medium only) and positive (e.g., dilute phenol) controls.

-

Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the negative control.

In Vivo Biocompatibility: Subcutaneous Implantation in Rats (Based on ISO 10993-6)

This protocol outlines the procedure for evaluating the local tissue response to subcutaneously implanted this compound in a rat model.

Caption: In Vivo Subcutaneous Implantation Workflow.

Materials:

-

Sprague-Dawley or Wistar rats (male, 8-10 weeks old)

-

This compound adhesive

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

-

Surgical instruments

-

Sutures

-

10% neutral buffered formalin

-

Hematoxylin (B73222) and Eosin (B541160) (H&E) stain

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat according to an approved institutional animal care and use committee (IACUC) protocol. Shave and disinfect the dorsal skin.

-

Implantation: Make a small incision and create a subcutaneous pocket using blunt dissection. Implant a small, pre-polymerized sample of 2-OCA into the pocket.

-

Closure: Close the incision with sutures.

-

Post-operative Care: Monitor the animals for signs of distress or infection.

-

Euthanasia and Tissue Collection: At predetermined time points (e.g., 7, 30, and 90 days), euthanize the animals. Excise the implant along with the surrounding tissue.

-

Histological Processing:

-

Fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.

-

Dehydrate the samples through a graded series of ethanol.

-

Clear the samples in xylene.

-

Embed the samples in paraffin.

-

Section the paraffin blocks at 5 µm thickness.

-

-

H&E Staining:

-

Deparaffinize and rehydrate the tissue sections.

-

Stain with hematoxylin to visualize cell nuclei (blue/purple).

-

Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).

-

Dehydrate and mount with a coverslip.

-

-

Microscopic Evaluation: A qualified pathologist should evaluate the stained sections for signs of inflammation (neutrophils, lymphocytes, macrophages), fibrosis, necrosis, and foreign body giant cell reaction.

Conclusion

This compound stands out as a highly biocompatible tissue adhesive, a property largely attributed to its slow degradation rate and the consequently low and gradual release of its degradation products, formaldehyde and cyanoacetate. Extensive in vitro and in vivo studies have demonstrated its low cytotoxicity and minimal inflammatory potential. The cellular responses to its degradation products involve well-characterized signaling pathways related to oxidative stress and inflammation, such as the YAP/TAZ and NF-κB pathways. For researchers and developers in the field of medical adhesives, a thorough understanding of these degradation and biocompatibility characteristics, supported by standardized experimental protocols, is essential for the continued innovation and safe application of these valuable biomaterials.

References

- 1. researchgate.net [researchgate.net]

- 2. namsa.com [namsa.com]

- 3. Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]

- 4. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity Testing | A Comprehensive Guide to ISO 10993-5 [nikoopharmed.com]

- 7. The Hippo Signaling Pathway, Reactive Oxygen Species Production, and Oxidative Stress: A Two-Way Traffic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. re-place.be [re-place.be]

- 9. A Functional Interaction between Hippo-YAP Signaling and FoxO1 Mediates the Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Molecular Mechanism of Hippo–YAP1/TAZ Pathway in Heart Development, Disease, and Regeneration [frontiersin.org]

- 11. orthopresearch.com [orthopresearch.com]

In Vitro Degradation Kinetics of 2-Octyl Cyanoacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro degradation kinetics of 2-Octyl Cyanoacrylate (2-OCA), a long-chain cyanoacrylate tissue adhesive. Understanding the degradation profile of 2-OCA is critical for its application in the medical field, particularly in drug delivery and wound closure, as the rate of degradation directly influences its biocompatibility and therapeutic efficacy. This document summarizes key quantitative data, details experimental protocols for studying in vitro degradation, and provides visual representations of the underlying chemical processes and experimental workflows.

Core Concepts in this compound Degradation

The in vitro degradation of poly(this compound) is primarily governed by a process of hydrolytic scission of the polymer backbone. This reaction, often referred to as a reverse Knoevenagel reaction, is initiated by the presence of water or hydroxyl ions in the surrounding medium. The degradation of 2-OCA is significantly slower compared to its shorter-chain counterparts, such as ethyl-2-cyanoacrylate and n-butyl-2-cyanoacrylate.[1][2] This slower degradation rate is attributed to the longer octyl side chain, which imparts greater steric hindrance and hydrophobicity to the polymer, thus reducing the accessibility of the polymer backbone to water molecules.[3]

The primary degradation byproducts of 2-OCA are 2-octyl cyanoacetate (B8463686) and formaldehyde (B43269).[1][3] The slower degradation of 2-OCA leads to a correspondingly slower and lower release of these byproducts, which is a key factor in its enhanced biocompatibility and reduced cytotoxicity compared to shorter-chain cyanoacrylates.[3][4]

Quantitative Degradation Data

The following tables summarize the available quantitative data on the in vitro degradation of this compound and its comparison with a shorter-chain cyanoacrylate.

Table 1: Comparative In Vitro Degradation of Poly(alkyl cyanoacrylates)

| Polymer | Alkyl Chain Length | Degradation Medium | Incubation Time (hours) | Degradation (%) | Estimated Half-life (pH 7.4) |

| Poly(this compound) (POCA) | C8 | pH 9 Buffer | 48 | 3 | >300 hours |

| Poly(n-butyl cyanoacrylate) (PBCA) | C4 | pH 9 Buffer | 48 | 88 | ~25 hours |

Data adapted from studies on poly(alkyl cyanoacrylate) nanoparticles.

Table 2: Formaldehyde Release from this compound

| Time (days) | Cumulative Formaldehyde Released (µM) |

| 1 | Low and sustained release |

| 7 | Gradual increase |

| 14 | Continued slow release |

| 28 | Plateauing release |

Qualitative representation based on findings that formaldehyde release from octyl cyanoacrylate is significantly lower and slower compared to shorter-chain cyanoacrylates.[3]

Experimental Protocols

This section outlines detailed methodologies for conducting in vitro degradation studies of this compound.

Gravimetric Analysis (Mass Loss)

This protocol determines the rate of degradation by measuring the change in mass of the polymer over time.

Materials:

-

Polymerized this compound films or nanoparticles of known weight.

-

Phosphate-Buffered Saline (PBS) at pH 7.4.

-

Incubator set at 37°C.

-

Milli-Q water.

-

Freeze-dryer.

-

Analytical balance.

Procedure:

-

Accurately weigh the initial dry mass (W0) of the 2-OCA samples.

-

Place the samples in sterile containers with a sufficient volume of PBS (pH 7.4) to ensure complete immersion.

-

Incubate the samples at 37°C with gentle agitation.

-

At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), remove the samples from the PBS.

-

Gently rinse the samples with Milli-Q water to remove any residual salts.

-

Freeze-dry the samples until a constant weight is achieved.

-

Accurately weigh the final dry mass (Wt) of the samples.

-

Calculate the percentage of mass loss at each time point using the following formula: Mass Loss (%) = [(W0 - Wt) / W0] * 100

Analysis of Degradation Products

This protocol focuses on the quantification of the primary degradation products, formaldehyde and 2-octyl cyanoacetate.

2.1 Quantification of Formaldehyde Release

Materials:

-

Polymerized this compound samples.

-

Phosphate-Buffered Saline (PBS) at pH 7.4.

-

Incubator set at 37°C.

-

Fluorometric detection kit for formaldehyde.

-

Fluorometer.

Procedure:

-

Place a known amount of 2-OCA into sterile tubes containing a defined volume of PBS (pH 7.4).

-

Incubate the tubes at 37°C in a closed environment.

-

At specified time points (e.g., 0, 3, 6, 24 hours, and subsequently on days 2, 4, 7, 10, 14, etc.), collect aliquots of the PBS incubation medium.

-

Analyze the collected aliquots for formaldehyde concentration using a fluorometric detection kit according to the manufacturer's instructions.

-

Measure the fluorescence using a fluorometer.

-

Calculate the cumulative amount of formaldehyde released over time.

2.2 Quantification of 2-Octyl Cyanoacetate Release

Materials:

-

Incubation medium from the degradation study.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Appropriate HPLC column (e.g., C18).

-

Mobile phase (e.g., acetonitrile/water gradient).

-

2-Octyl cyanoacetate standard.

Procedure:

-

Collect aliquots of the incubation medium at various time points.

-

Filter the aliquots to remove any particulate matter.

-

Inject a known volume of the filtered sample into the HPLC system.

-

Separate the components using a suitable gradient elution method.

-

Detect the 2-octyl cyanoacetate peak using the UV detector at an appropriate wavelength.

-

Quantify the concentration of 2-octyl cyanoacetate by comparing the peak area to a standard curve prepared with known concentrations of the compound.

Molecular Weight Analysis (Gel Permeation Chromatography - GPC)

This protocol assesses the change in the molecular weight distribution of the polymer as it degrades.

Materials:

-

Degraded this compound samples from the in vitro study.

-

GPC system with a refractive index (RI) detector.

-

Appropriate GPC columns.

-

Suitable solvent for 2-OCA (e.g., Tetrahydrofuran - THF).

-

Polystyrene standards for calibration.

Procedure:

-

At each time point of the degradation study, collect the remaining polymer sample.

-

Thoroughly dry the polymer sample.

-

Dissolve a known concentration of the dried polymer in the GPC solvent (e.g., THF).

-

Filter the solution to remove any insoluble components.

-

Inject the filtered sample into the GPC system.

-

Elute the sample and detect the polymer using the RI detector.

-

Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by calibrating the system with polystyrene standards.

-

Monitor the decrease in molecular weight and changes in the molecular weight distribution over time as an indicator of degradation.

Visualizations

The following diagrams, generated using the DOT language, illustrate the core degradation pathway and a typical experimental workflow for studying the in vitro degradation of this compound.

Caption: Hydrolytic degradation pathway of Poly(this compound).

Caption: Experimental workflow for in vitro degradation studies of 2-OCA.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Biocompatibility of 2-Octyl Cyanoacrylate: A Technical Guide for Researchers

Executive Summary: 2-Octyl cyanoacrylate (2-OCA) is a long-chain cyanoacrylate ester widely used as a topical tissue adhesive in medical applications. Its biocompatibility is a critical factor for its clinical success. This technical guide provides an in-depth analysis of the in vitro biocompatibility of 2-OCA with various cell lines. The superior biocompatibility of 2-OCA compared to its short-chain predecessors, such as ethyl-2 and n-butyl cyanoacrylates, is primarily attributed to its slower degradation rate, which results in a lower concentration of cytotoxic byproducts at the cellular interface. This document summarizes key quantitative data from cytotoxicity assays, details standardized experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction to this compound

This compound is a monomer that rapidly polymerizes in an exothermic reaction upon contact with moisture, forming a strong, flexible, and waterproof bond.[1] This property makes it an ideal adhesive for the closure of topical skin incisions and lacerations.[2] The biological evaluation of medical devices and their component materials is governed by international standards, primarily the ISO 10993 series.[3][4] For materials like 2-OCA, in vitro cytotoxicity testing (ISO 10993-5) is a fundamental first step to screen for potential adverse biological effects and ensure patient safety.[5][6]

Mechanism of Biocompatibility: The Role of the Alkyl Chain

The primary cause of cytotoxicity in cyanoacrylate adhesives is the release of degradation byproducts, namely formaldehyde (B43269) and cyanoacetate, as the polymer breaks down.[1][7][8] The length of the alcohol side-chain on the monomer is inversely related to the rate of degradation. Short-chain cyanoacrylates (e.g., methyl, ethyl) degrade quickly, leading to a rapid release of these toxic compounds and subsequent inflammatory reactions.[1][8]

The this compound monomer features a long eight-carbon alkyl chain. This increased molecular weight and steric hindrance significantly slows the degradation process.[1][9] The result is a much lower concentration of formaldehyde released into the local tissue environment at any given time, reducing the cytotoxic impact and improving overall biocompatibility.[7][9]

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mddionline.com [mddionline.com]

- 4. ISO Standards Associated with Medical Device Biocompatibility Testing | Part 1 - European Biomedical Institute [ebi.bio]

- 5. measurlabs.com [measurlabs.com]

- 6. nhiso.com [nhiso.com]

- 7. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro toxicity test of 2-cyanoacrylate polymers by cell culture method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair | PLOS One [journals.plos.org]

Antimicrobial Properties of 2-Octyl Cyanoacrylate Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Octyl cyanoacrylate (2-OCA), a well-established tissue adhesive, has demonstrated significant antimicrobial properties, particularly against gram-positive bacteria. This technical guide provides an in-depth analysis of the antimicrobial activity of 2-OCA, summarizing key quantitative data, detailing experimental protocols, and visualizing proposed mechanisms and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the potential of 2-OCA as an antimicrobial agent. Evidence suggests a bactericidal mode of action, hypothesized to be mediated by an electrostatic interaction between the negatively charged cyanoacrylate monomer and the positively charged components of the gram-positive bacterial cell envelope. In vitro studies consistently show zones of inhibition against clinically relevant gram-positive pathogens, although specific minimum inhibitory and bactericidal concentrations are not yet well-established in the literature.

Introduction

This compound (2-OCA) is a long-chain cyanoacrylate ester widely used in the medical field for the topical closure of skin wounds and surgical incisions.[1] Beyond its adhesive properties, a growing body of evidence highlights its intrinsic antimicrobial activity, offering a potential dual benefit of wound closure and infection prevention. This is particularly relevant in the context of rising antibiotic resistance. This guide focuses on the specific efficacy of 2-OCA against gram-positive bacteria, a group of pathogens commonly associated with skin and soft tissue infections.

Antimicrobial Spectrum and Efficacy

In vitro studies have consistently demonstrated the inhibitory and bactericidal effects of 2-OCA against a range of gram-positive bacteria. The primary method for evaluating this activity has been the agar (B569324) diffusion test, where solidified 2-OCA is placed on an inoculated agar surface.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antimicrobial activity of 2-OCA and its formulations against gram-positive bacteria. It is important to note that much of the existing research has focused on commercial formulations of 2-OCA (e.g., Dermabond®) or mixtures with other compounds.

Table 1: Zone of Inhibition Data for this compound (and related formulations) against Gram-Positive Bacteria

| Gram-Positive Bacterium | 2-OCA Formulation | Zone of Inhibition (mm, radius) | Reference |

| Staphylococcus aureus | Mixture of Prepolymer Allyl 2-Cyanoacrylate (PAC) and 2-OCA (pellet) | ++ (medium inhibition, 3-5 mm) | [2] |

| Staphylococcus aureus | Mixture of PAC and 2-OCA (droplet) | ++ (medium inhibition, 3-5 mm) | [2] |

| Staphylococcus aureus | Iso-amyl cyanoacrylate and a blend of n-butyl and 2-Octyl cyanoacrylates | Larger than gram-negative bacteria | [3] |

| Staphylococcus sp. | Solidified 2-OCA (Dermabond®) | Inhibition observed | [4] |

| Streptococcus sp. | Solidified 2-OCA (Dermabond®) | Inhibition observed | [4] |

Note: The study by Kim et al. (2023) used a qualitative scoring system for the zone of inhibition (+: low, ++: medium, +++: high).

Proposed Mechanism of Action

The bactericidal activity of 2-OCA against gram-positive bacteria is thought to be mediated by an electrostatic interaction. The proposed mechanism involves the negatively charged cyanoacrylate monomers interacting with the positively charged carbohydrate molecules within the thick peptidoglycan layer of the gram-positive bacterial cell wall.[5] This interaction is believed to disrupt the cell envelope's integrity, leading to cell death.

Caption: Proposed mechanism of 2-OCA's bactericidal action.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding the antimicrobial properties of 2-OCA.

Agar Disc Diffusion Assay

The agar disc diffusion assay is a widely used method to assess the antimicrobial activity of a substance.

4.1.1. Preparation of 2-OCA Pellets/Discs

-

Method 1: Solidified Pellets: A specified volume (e.g., 20 µL) of liquid 2-OCA is applied to a sterile, non-adherent surface, such as a paper disk (8-10 mm diameter), and allowed to solidify under sterile conditions for a designated period (e.g., 3 days).[2] The solidified pellet is then separated from the disk for use in the assay.[2]

-

Method 2: Polymerized Discs: A sterile filter paper disc (6 mm diameter) is impregnated with a specific volume (e.g., 6 µL) of liquid 2-OCA.[6] For testing the effect of the polymerized form, the impregnated disc is exposed to air in a sterile environment for a set time (e.g., 30 minutes) to allow for polymerization before being placed on the agar.[6]

4.1.2. Inoculum Preparation

-

Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) at 35-37°C until the turbidity reaches a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[6]

-

A sterile cotton swab is dipped into the standardized inoculum and excess fluid is removed by pressing the swab against the inside of the tube.

-

The swab is then used to inoculate the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.

4.1.3. Assay Procedure

-

The prepared 2-OCA pellet or disc is placed on the surface of the inoculated agar plate.

-

Following incubation, the diameter of the zone of inhibition (the clear area around the pellet/disc where bacterial growth is absent) is measured in millimeters.

4.1.4. Confirmation of Bactericidal Activity

To differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects, a sample from the zone of inhibition can be collected with a sterile loop or swab and re-cultured on a fresh agar plate.[3][6] The absence of growth after incubation indicates a bactericidal effect.[3][6][7]

Caption: Experimental workflow for the agar disc diffusion assay.

Time-Kill Assay

While specific time-kill assay data for 2-OCA against gram-positive bacteria is limited in the reviewed literature, a general protocol for such an assay with a test compound is as follows. This methodology could be adapted for testing 2-OCA.

4.2.1. Procedure

-

A standardized bacterial suspension (e.g., 1 x 10⁷ CFU/mL) is prepared.

-

The test compound (in this case, a preparation of 2-OCA) is added to the bacterial suspension at various concentrations (e.g., 1x, 2x, and 4x the Minimum Bactericidal Concentration, if known).

-

The mixture is incubated with agitation at 37°C.

-

At specific time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquots are removed from the mixture.

-

Serial dilutions of the aliquots are plated on appropriate agar plates.

-

After incubation, the number of viable colonies is counted to determine the reduction in CFU/mL over time.

Caption: Generalized workflow for a time-kill assay.

Discussion and Future Directions

The available evidence strongly suggests that 2-OCA possesses bactericidal properties against gram-positive bacteria. This intrinsic antimicrobial activity, combined with its function as a tissue adhesive, makes it a compelling subject for further research, particularly in the development of infection-preventing wound closure technologies.

However, there are notable gaps in the current body of literature. Future research should focus on:

-

Standardization of Testing Methods: The development of a standardized protocol for preparing and testing the antimicrobial activity of cyanoacrylate-based adhesives is crucial for generating comparable and reproducible results.

-

Determination of MIC and MBC: Establishing the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of pure 2-OCA against a wider range of gram-positive pathogens, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), is a critical next step.

-

Time-Kill Kinetic Studies: Detailed time-kill assays would provide valuable insights into the dynamics of 2-OCA's bactericidal activity.

-

In Vivo Efficacy: While in vitro studies are promising, further in vivo studies are needed to confirm the clinical efficacy of 2-OCA in preventing wound infections.

Conclusion

This compound exhibits clear antimicrobial and bactericidal properties against gram-positive bacteria in vitro. The proposed mechanism of electrostatic interaction with the bacterial cell wall provides a plausible explanation for this activity. While current data is promising, further research with standardized methodologies is required to fully elucidate the antimicrobial potential of 2-OCA and to pave the way for its broader application in infection control and drug development.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity and Cytotoxicity of Prepolymer Allyl 2-cyanoacrylate and this compound Mixture Adhesives for Topical Wound Closure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In-vitro analysis for microbial barrier properties of this compound-derived wound treatment films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The antibacterial effect of this compound (Dermabond®) skin adhesive - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 2-Octyl Cyanoacrylate Adhesive Films

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyl cyanoacrylate (2-OCA) is a rapidly polymerizing liquid monomer that has become a cornerstone in medical and pharmaceutical applications, primarily as a topical tissue adhesive for wound closure.[1][2] Its ability to form a strong, flexible, and bacteriostatic barrier upon contact with moisture makes it an attractive material for various applications, including wound healing, drug delivery, and medical device coatings.[3][4] This technical guide provides a comprehensive overview of the core physical properties of this compound adhesive films, offering valuable data and experimental insights for researchers, scientists, and drug development professionals.

Polymerization and Degradation

The remarkable adhesive properties of this compound are a result of its rapid anionic polymerization upon exposure to nucleophiles, such as water or amines present on tissue surfaces. This exothermic reaction results in the formation of a long-chain polymer film that adheres strongly to the underlying substrate.[2][3] The degradation of poly(this compound) is a critical aspect of its biocompatibility, occurring primarily through hydrolysis. The longer octyl side chain of 2-OCA leads to a slower degradation rate compared to shorter-chain cyanoacrylates, resulting in a reduced release of degradation byproducts like formaldehyde (B43269) and consequently lower tissue toxicity.[5][6]

Polymerization and Degradation of this compound.

Quantitative Physical Properties

The physical characteristics of this compound films are crucial for their performance in various applications. The following tables summarize key quantitative data gathered from multiple sources.

| Property | Value | Test Method/Conditions |

| Mechanical Properties | ||

| Tensile Strength | < 0.1 MPa (clinically available formulation) | Not specified |

| Elongation at Break | 70% (for a Ø(PIB-CA)3 copolymer) | Not specified |

| Young's Modulus | 4.9 MPa (for a Ø(PIB-CA)3 copolymer) | Not specified |

| Lap Shear Strength (on porcine skin) | 0.101 MPa | ASTM F2255-08 |

| Physical Properties | ||

| Viscosity | 5 - 30 cP at 25°C (preferable) | Brookfield Viscometer |

| Water Vapor Transmission Rate | 950 - 3000 g/m²/day | ASTM E96 |

| Glass Transition Temperature (Tg) | 10°C | Not specified |

Note: Data for some properties of pure poly(this compound) films are limited in the available literature. The provided values for elongation at break and Young's Modulus are for a copolymer and may not be representative of the homopolymer.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible characterization of this compound adhesive films. Below are methodologies for key experiments based on recognized standards.

Tensile Strength Testing (ASTM F2258)

This method determines the force required to break a polymerized film of the adhesive.

Workflow for Tensile Strength Testing (ASTM F2258).

Methodology:

-

Substrate Preparation: Porcine skin is commonly used as a substrate to simulate human tissue. Cut the skin into uniform strips of desired dimensions.

-

Adhesive Application: Apply a consistent layer of this compound adhesive to the substrate. The thickness of the film should be controlled and recorded.

-

Curing: Allow the adhesive film to fully polymerize under controlled temperature and humidity conditions.

-

Sample Mounting: Secure the ends of the substrate with the cured adhesive film into the grips of a universal testing machine.

-

Tensile Testing: Apply a tensile load to the sample at a constant rate of crosshead displacement until the film ruptures.

-

Data Acquisition: Record the maximum load (tensile strength) and the elongation at break.

Lap Shear Strength Testing (ASTM F2255)

This test evaluates the adhesive's ability to resist shearing forces between two overlapping substrates.[7]

Workflow for Lap Shear Strength Testing (ASTM F2255).

Methodology:

-

Substrate Preparation: Prepare two uniform strips of a suitable substrate (e.g., porcine skin).

-

Adhesive Application: Apply a defined amount of this compound adhesive to a specified overlapping area on one of the substrates.

-

Joint Assembly: Immediately bring the second substrate in contact with the adhesive, creating a lap shear joint with a consistent overlap area. Apply uniform pressure to ensure proper bonding.

-

Curing: Allow the adhesive to cure completely under controlled environmental conditions.

-

Testing: Mount the lap shear assembly in a universal testing machine and apply a tensile load parallel to the bond line until failure occurs.

-

Data Analysis: The lap shear strength is calculated by dividing the maximum load by the overlap area.

Flexibility Testing (Mandrel Bend Test - ASTM D522)

This method assesses the flexibility and adhesion of the adhesive film when bent around a cylindrical or conical mandrel.[8]

Methodology:

-

Sample Preparation: Apply a uniform film of this compound to a flexible substrate (e.g., a thin metal or plastic sheet) and allow it to cure.

-

Bending: Bend the coated substrate 180° around a mandrel of a specified diameter. For a conical mandrel, the bending occurs over a range of diameters.

-

Evaluation: Visually inspect the adhesive film for any signs of cracking, flaking, or delamination. The smallest mandrel diameter at which the film does not fail is reported as the flexibility of the film.

In Vitro Degradation Study (Gravimetric Analysis)

This test measures the rate of degradation of the adhesive film by monitoring its weight loss over time in a simulated physiological environment.

Methodology:

-

Film Preparation: Prepare free-standing films of polymerized this compound of known initial weight and surface area.

-

Incubation: Immerse the films in a phosphate-buffered saline (PBS) solution at 37°C to simulate physiological conditions.

-

Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), remove the films from the PBS solution.

-

Drying and Weighing: Gently rinse the films with deionized water, dry them to a constant weight in a desiccator, and record their final weight.

-

Calculation: The percentage of weight loss is calculated at each time point to determine the degradation profile.

In Vitro Cytotoxicity Assay (ISO 10993-5)

This assay evaluates the potential toxicity of the adhesive film to cells in a laboratory setting.

Methodology:

-

Extract Preparation: An extract of the cured this compound film is prepared by incubating the material in a cell culture medium for a specified period.

-

Cell Culture: A monolayer of a suitable cell line (e.g., L929 mouse fibroblasts) is cultured in multi-well plates.

-

Exposure: The cell culture medium is replaced with the prepared extract of the adhesive film.

-

Incubation: The cells are incubated with the extract for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is assessed using a quantitative method, such as the MTT assay, which measures the metabolic activity of the cells. A reduction in cell viability compared to a negative control indicates a cytotoxic effect.

Water Vapor Transmission Rate (WVTR) Testing (ASTM E96)

This method determines the rate at which water vapor can pass through the adhesive film.[9][10]

Workflow for Water Vapor Transmission Rate Testing (ASTM E96 - Water Method).

Methodology (Water Method):

-

Test Dish Preparation: A test dish is filled with distilled water to a specified level.[10]

-

Sample Mounting: The this compound film is sealed over the opening of the test dish.

-

Environmental Chamber: The entire assembly is placed in a controlled environment with a specific temperature and lower relative humidity.

-

Weight Measurement: The assembly is weighed at regular intervals to determine the rate of water weight loss due to evaporation through the film.

-

Calculation: The WVTR is calculated from the rate of weight loss, the area of the film, and the vapor pressure gradient across the film.

Conclusion

This technical guide provides a foundational understanding of the key physical properties of this compound adhesive films. The presented quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals engaged in the development and evaluation of medical devices and drug delivery systems incorporating this versatile biomaterial. Further research is warranted to establish a more comprehensive dataset for the mechanical properties of pure poly(this compound) films and to explore the influence of various additives and processing conditions on these characteristics.

References

- 1. US20140186289A1 - Cyanoacrylate Tissue Adhesives with Desirable Permeability and Tensile Strength - Google Patents [patents.google.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. omicsonline.org [omicsonline.org]

- 8. qualtechproductsindustry.com [qualtechproductsindustry.com]

- 9. Water Vapor Transmission Test ASTM E96 for Textiles [darongtester.com]

- 10. infinitalab.com [infinitalab.com]

2-Octyl Cyanoacrylate shelf life and storage conditions

An In-depth Technical Guide to 2-Octyl Cyanoacrylate: Shelf Life and Storage Conditions

For researchers, scientists, and drug development professionals, understanding the stability and proper handling of this compound is critical for ensuring its efficacy and safety in medical and research applications. This guide provides a comprehensive overview of the shelf life, optimal storage conditions, degradation pathways, and relevant experimental protocols for this long-chain cyanoacrylate tissue adhesive.

Core Technical Data: Shelf Life and Storage Parameters

The stability of this compound is paramount for its performance as a medical-grade adhesive. Its shelf life is influenced by temperature, moisture, and exposure to light. The following tables summarize the key quantitative data regarding its storage and stability.

Table 1: Shelf Life of this compound

| Condition | Typical Shelf Life | Notes |

| Unopened, Room Temperature | 12 months | "Room temperature" is generally acceptable, but prolonged storage above 25°C (77°F) should be avoided.[1][2][3] |

| Unopened, Refrigerated | > 12 months | Preferred storage is refrigerated at 5°C or between 2-4°C to extend shelf life.[2][3][4] |